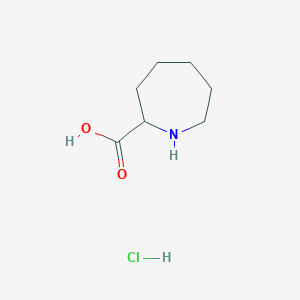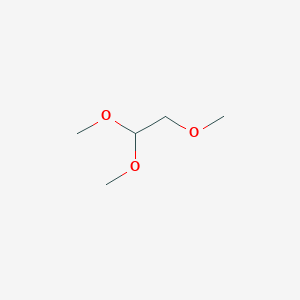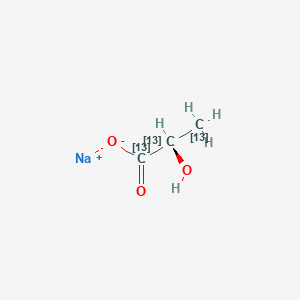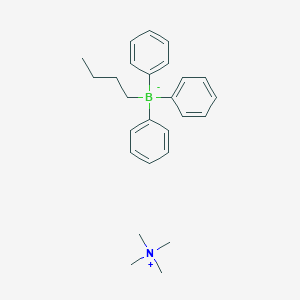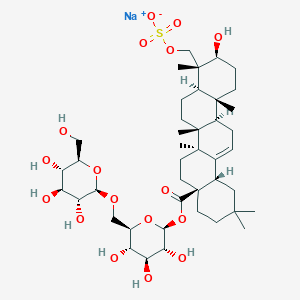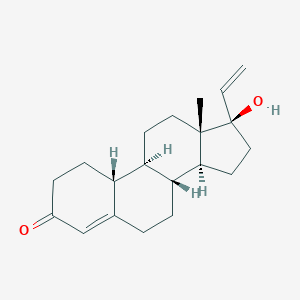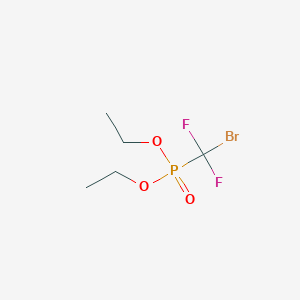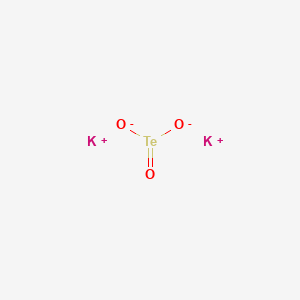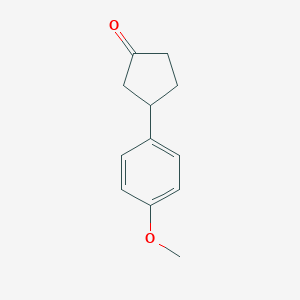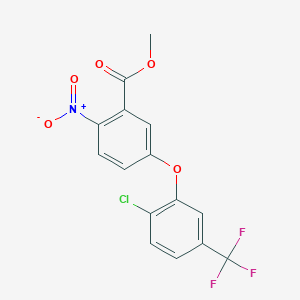
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate, also known as CF3Phenoxybenzoic acid methyl ester, is a chemical compound that belongs to the family of benzoic acid esters. It is widely used in scientific research as a potent herbicide and pesticide. This compound has gained significant attention due to its high efficacy and selectivity towards a broad range of weeds and pests.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is essential for the biosynthesis of chlorophyll in plants and heme in animals. The inhibition of PPO leads to the accumulation of toxic intermediates, resulting in the death of the target organism.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has both biochemical and physiological effects on the target organism. The compound disrupts the normal functioning of the plant or animal by inhibiting the biosynthesis of essential molecules such as chlorophyll and heme. This disruption leads to the accumulation of toxic intermediates, which ultimately results in the death of the target organism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has several advantages for lab experiments. It is highly effective and selective towards a broad range of weeds and pests, making it a valuable tool for crop protection. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the compound has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. The compound is also not suitable for use in certain experiments due to its specific mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate. One area of research is the development of new formulations and delivery systems to improve the efficacy and safety of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent in the treatment of certain diseases. Additionally, the compound's mode of action could be further elucidated to develop new herbicides and pesticides with improved selectivity and efficacy. Overall, Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has significant potential for future research and development in various fields.
Métodos De Síntesis
The synthesis of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate involves the reaction of 2-nitrobenzoic acid with 5-(2-chloro-5-(trifluoromethyl)phenoxy)-pentanoic acid under the presence of thionyl chloride and dimethylformamide. The resulting compound is then esterified with methanol to obtain the final product. The yield of this reaction is high, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has a wide range of scientific research applications. It is used as a herbicide and pesticide in agriculture to control the growth of weeds and pests. The compound is highly effective and selective towards various species of weeds and pests, making it a valuable tool for crop protection. It is also used in the pharmaceutical industry to synthesize new drugs and as a reference compound in analytical chemistry.
Propiedades
Número CAS |
121325-44-8 |
|---|---|
Nombre del producto |
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate |
Fórmula molecular |
C15H9ClF3NO5 |
Peso molecular |
375.68 g/mol |
Nombre IUPAC |
methyl 5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-5-12(10)20(22)23)25-13-6-8(15(17,18)19)2-4-11(13)16/h2-7H,1H3 |
Clave InChI |
QBFYBNCGOQKESJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Otros números CAS |
121325-44-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



